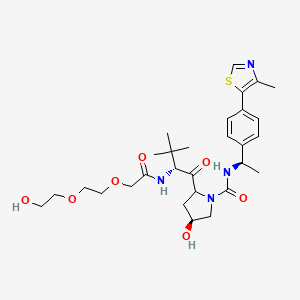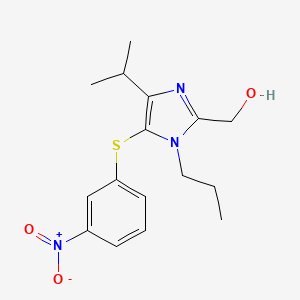![molecular formula C8H11N B12936861 6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)
6-Ethynyl-2-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethynyl-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethynyl derivatives with azaspiro compounds. The reaction conditions often involve the use of bases such as potassium carbonate in solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethynyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted azaspiro compounds, which can be further utilized in synthetic applications .
Wissenschaftliche Forschungsanwendungen
6-Ethynyl-2-azaspiro[3.3]heptane has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 6-Ethynyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various binding interactions, influencing the activity of enzymes or receptors. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar in structure but contains an oxygen atom in place of the ethynyl group.
2-Azaspiro[3.3]heptane: Lacks the ethynyl group, providing a simpler structure
Uniqueness
6-Ethynyl-2-azaspiro[3.3]heptane is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The spirocyclic framework also contributes to its stability and versatility in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H11N |
|---|---|
Molekulargewicht |
121.18 g/mol |
IUPAC-Name |
6-ethynyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H11N/c1-2-7-3-8(4-7)5-9-6-8/h1,7,9H,3-6H2 |
InChI-Schlüssel |
MSXFBTCQSLYCNW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CC2(C1)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-](/img/structure/B12936796.png)

![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)

![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)

![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)


